molecular formula C9H9ClN4 B3248225 2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine CAS No. 184584-58-5

2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine

Cat. No. B3248225
CAS RN: 184584-58-5
M. Wt: 208.65 g/mol
InChI Key: UGOOUKDGXDGOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of CMPD1 involves a microwave-assisted technique. Chlorine atoms are strategically placed at positions 4 and 6, while a trichloromethyl group resides at position 2. The yield is approximately 71% as a yellow solid, with a melting point of 287–288°C .


Physical And Chemical Properties Analysis

  • Spectral Data : IR spectroscopy reveals characteristic peaks for NH (3137 cm⁻¹), C=O (1676 cm⁻¹), and C=N (1609 cm⁻¹). NMR data confirms its structure .

Mechanism of Action

While specific details remain elusive, CMPD1’s mechanism of action likely involves interactions with cellular targets. Computational studies and molecular docking suggest promising binding affinities with Bcl2 anti-apoptotic protein . This interaction may influence apoptosis pathways, affecting cancer cell survival .

properties

IUPAC Name

6-chloro-9-methyl-1,5,7,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-13-4-5-14-3-2-6-7(14)8(13)12-9(10)11-6/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOOUKDGXDGOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C=CC3=C2C1=NC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine
Reactant of Route 2
Reactant of Route 2
2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine
Reactant of Route 3
2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine
Reactant of Route 4
2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine
Reactant of Route 5
2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine
Reactant of Route 6
2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.